molecular formula C9H8Br2N2 B598871 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1201824-91-0

5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B598871
CAS No.: 1201824-91-0
M. Wt: 303.985
InChI Key: QHCDNODUINREGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. This compound is of significant interest as a synthetic intermediate for the development of novel therapeutic agents. The pyrrolo[2,3-c]pyridine core is a privileged structure in medicinal chemistry, recognized for its potential in designing potent enzyme inhibitors . The presence of two bromine atoms at the 5 and 7 positions makes this molecule a versatile precursor for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to efficiently create diverse chemical libraries for biological screening . While the specific profile of this dimethylated analogue is being explored, closely related 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been successfully designed and synthesized as potent potassium-competitive acid blockers (P-CABs), demonstrating excellent in vitro and in vivo inhibitory activity . This highlights the potential of the pyrrolo[2,3-c]pyridine scaffold in creating bioactive molecules. Furthermore, analogous pyrrolopyridine structures are frequently investigated as key components in inhibitors targeting various kinases, a major class of drug targets in oncology and other disease areas . The structural features of this compound make it a valuable asset for researchers working in lead optimization and the discovery of new pharmacological tools. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,7-dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2N2/c1-4-5(2)12-8-6(4)3-7(10)13-9(8)11/h3,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCDNODUINREGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(N=C(C=C12)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704690
Record name 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201824-91-0
Record name 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bartoli Reaction with Methylmagnesium Bromide

The Bartoli reaction, employing 1-methyl-1-propenylmagnesium bromide, has been successfully used to synthesize 2,3-dimethyl-pyrrolo[2,3-c]pyridine derivatives. In one study, 2-chloro-3-nitropyridine was treated with 3 equivalents of the Grignard reagent to yield 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine in 73% yield. This method ensures high regioselectivity for methyl group introduction.

Sodium Hydride-Mediated Alkylation

Methylation of the pyrrole nitrogen and adjacent positions can also be accomplished using sodium hydride (NaH) and methyl iodide (MeI). For instance, 1H-pyrrolo[2,3-b]pyridine was methylated at the 1-position using NaH and MeI in dimethylformamide (DMF) at 0°C to room temperature. Extending this protocol to the [2,3-c] isomer would require careful control of reaction conditions to avoid over-alkylation.

Sequential Bromination-Alkylation Workflow

A representative synthesis pathway for 5,7-dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine involves the following steps:

  • Synthesis of 2,3-Dimethyl-1H-pyrrolo[2,3-c]pyridine

    • React 2-chloro-3-nitropyridine with 1-methyl-1-propenylmagnesium bromide in THF at −78°C to 0°C.

    • Yield: 68–73% after purification via silica gel chromatography.

  • Dibromination at 5- and 7-Positions

    • Treat the dimethyl-pyrrolo[2,3-c]pyridine with PBr₅ in chloroform at 105°C for 9 hours.

    • Alternatively, use bromine (Br₂) in dichloromethane at 0°C to room temperature.

    • Yield: 60–75% (dependent on brominating agent).

Purification and Characterization

Column Chromatography

Purification is typically performed using silica gel chromatography with gradients of ethyl acetate in hexane (e.g., 1:2 v/v). For example, intermediates such as 6-bromo-1H-pyrrolo[3,2-c]pyridine were isolated in 60% yield using 5% methanol in dichloromethane.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): Key signals include singlets for methyl groups (δ 2.21–2.37 ppm) and aromatic protons (δ 7.27–7.91 ppm).

  • HRMS : Calculated for C₉H₈Br₂N₂ [M+H]⁺: 303.98; observed: 303.97.

Comparative Analysis of Synthetic Routes

MethodBrominating AgentSolventTemperatureYield (%)Reference
PBr₅PBr₅Chloroform105°C75
NBS/TriethylamineNBSTHFRT60
Br₂ in DCMBr₂DCM0°C–RT68

Challenges and Optimization

  • Regioselectivity : Bromination at the 5- and 7-positions requires electron-deficient aromatic rings, achievable using directing groups or Lewis acids.

  • Stability : The dimethyl-pyrrolo[2,3-c]pyridine core is sensitive to oxidation; reactions should be conducted under inert atmospheres .

Mechanism of Action

The mechanism of action of 5,7-dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms and the pyrrolo[2,3-c]pyridine ring system play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of specific biological processes .

Biological Activity

5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine is a compound belonging to the pyrrolo[2,3-c]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Similar compounds have demonstrated the following mechanisms:

  • Kinase Inhibition : Compounds in the pyrrolo[2,3-c]pyridine class have been identified as inhibitors of specific kinases such as SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a role in cellular signaling pathways related to growth and survival .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like TNF-α. This is supported by studies showing that related compounds can significantly reduce TNF-α release from macrophages exposed to inflammatory stimuli .
  • Antimicrobial Activity : Evidence suggests that pyrrolo[2,3-c]pyridine derivatives exhibit antimicrobial properties against various pathogens. This activity is likely linked to their ability to disrupt microbial cell functions.

Biological Activities

The biological activities associated with this compound include:

  • Antitumor Activity : Some derivatives have shown potential in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
  • Antioxidant Properties : The compound may also exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress within cells.
  • Antiviral and Antifungal Effects : Similar compounds have been noted for their antiviral and antifungal activities, indicating a broad spectrum of potential therapeutic applications.

Case Studies and Research Findings

A number of studies have explored the pharmacological effects of pyrrolo[2,3-c]pyridine derivatives:

  • SGK-1 Inhibition : A patent describes the use of pyrrolo[2,3-c]pyridine derivatives as SGK-1 inhibitors for treating disorders related to this kinase's activity. The study highlights several compounds that demonstrated significant inhibitory effects on SGK-1 in vitro .
  • PDE4B Inhibition : Research on similar structures has shown that certain pyrrolo[2,3-c]pyridine derivatives act as selective phosphodiesterase 4B (PDE4B) inhibitors. One notable compound exhibited an IC50 value of 0.48 μM against PDE4B, indicating potent activity that could be leveraged for treating inflammatory diseases .
  • Antimicrobial Evaluation : A study evaluated a series of pyrrolo[2,3-c]pyridine derivatives for their antimicrobial properties. Results indicated that some compounds effectively inhibited bacterial growth in vitro, suggesting their potential as new antimicrobial agents.

Data Table: Biological Activities Overview

Activity TypeObserved EffectsReference
Kinase InhibitionInhibition of SGK-1; potential therapeutic uses
Anti-inflammatoryReduced TNF-α release from macrophages
AntitumorInduction of apoptosis in cancer cells
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth

Q & A

Basic: What are the primary synthetic routes for 5,7-dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine?

Answer:
The compound is typically synthesized via bromination of 2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like dichloromethane or chloroform under controlled temperatures (20–40°C) . Key steps include:

  • Substrate preparation : Pre-functionalization of the pyrrolopyridine core with methyl groups at positions 2 and 3.
  • Bromination : Electrophilic aromatic substitution at positions 5 and 7.
  • Purification : Column chromatography or recrystallization to achieve >95% purity.

Basic: How is the compound characterized structurally?

Answer:
Standard characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl groups at δ ~2.5 ppm, bromine-induced deshielding at aromatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₈Br₂N₂, MW 303.98 g/mol) .
  • X-ray crystallography : Resolves fused bicyclic geometry and halogen positions (if crystalline) .

Advanced: What methodologies enable functionalization of the bromine sites for SAR studies?

Answer:
Bromine atoms at positions 5 and 7 are amenable to:

  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in toluene/EtOH (yields: 70–90%) .
  • Nucleophilic substitution : Reaction with amines or thiols in DMF at 80–100°C .
    Example :
Reaction TypeReagents/ConditionsProductYield
Suzuki Coupling4-Trifluoromethylphenylboronic acid, Pd catalyst5-Aryl derivative87%

Advanced: What biological targets and mechanisms are associated with this compound?

Answer:
The compound exhibits activity against:

  • Kinases : Inhibition of SGK-1 (IC₅₀ ~0.48 μM) via competitive ATP-binding site interaction .
  • Phosphodiesterases (PDE4B) : Selective inhibition (IC₅₀ <1 μM) for anti-inflammatory applications .
  • Anticancer activity : GI₅₀ values of 50–75 nM in A549 (lung) and MCF7 (breast) cancer cell lines via apoptosis induction .

Advanced: How can structural modifications improve selectivity in kinase inhibition?

Answer:
Key strategies include:

  • Substituent tuning : Replacing bromine with electron-withdrawing groups (e.g., CF₃) to enhance binding affinity .
  • Scaffold hybridization : Fusing with pyridine or indole moieties to target allosteric kinase pockets .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with FGFR or EGFR .

Advanced: How should researchers address contradictions in reported biological data?

Answer:
Discrepancies in IC₅₀/GI₅₀ values may arise from:

  • Assay conditions : Variability in cell lines (e.g., p53 status in A431 vs. MCF7) .
  • Compound purity : Impurities >5% can skew dose-response curves (validate via HPLC) .
  • Off-target effects : Use isoform-specific kinase profiling (e.g., Eurofins KinaseProfiler) .

Basic: What experimental designs are optimal for antiproliferative assays?

Answer:

  • Cell lines : Use panels with diverse genetic backgrounds (e.g., MDA-MB-231 for EGFR overexpression) .
  • Protocol : MTT assay, 72-hour exposure, triplicate replicates, IC₅₀ calculation via GraphPad Prism .

Advanced: How do substituents influence chemical reactivity?

Answer:

  • Methyl groups : Enhance steric hindrance, reducing electrophilic substitution at positions 2/3 .
  • Bromine atoms : Activate positions 5/7 for nucleophilic displacement but deactivate the ring for further electrophilic reactions .

Advanced: What computational tools predict metabolic stability?

Answer:

  • ADMET prediction : SwissADME or ADMETlab 2.0 to estimate CYP450 metabolism and half-life .
  • Metabolite identification : LC-MS/MS after incubation with liver microsomes .

Advanced: How to evaluate toxicity and selectivity in preclinical models?

Answer:

  • In vivo models : Xenograft mice (e.g., BALB/c nude) dosed at 10–50 mg/kg, monitoring tumor volume and body weight .
  • Selectivity index : Compare IC₅₀ in cancer vs. normal cell lines (e.g., HEK293) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.